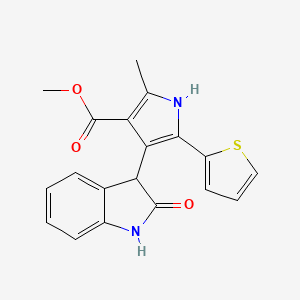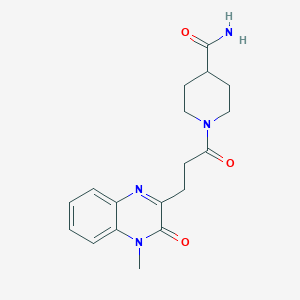![molecular formula C23H22N2O5S B14933306 methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B14933306.png)
methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a benzodioxepin ring, a thiazole ring, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 3,4-dihydro-2H-1,5-benzodioxepin . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the benzodioxepin and thiazole intermediates with the phenylethyl group through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated thiazole derivatives, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted thiazole derivatives
科学的研究の応用
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cell membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate: Similar structure but lacks the thiazole ring and phenylethyl group.
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-{2-[(methylcarbamoyl)amino]-2-oxoethyl}pyrrolidinium: Contains a pyrrolidinium ring instead of the thiazole ring.
Uniqueness
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodioxepin ring, a thiazole ring, and a phenylethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development in various fields.
特性
分子式 |
C23H22N2O5S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-28-22(27)20-19(11-8-15-6-3-2-4-7-15)31-23(24-20)25-21(26)16-9-10-17-18(14-16)30-13-5-12-29-17/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,24,25,26) |
InChIキー |
NFNZETRLPFWRED-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)OCCCO3)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(6-Chloropyridazin-3-yl)piperidin-4-yl][4-(propan-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933230.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)
![N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14933237.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14933239.png)

![(3-bromophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14933251.png)
![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933279.png)

![3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one](/img/structure/B14933293.png)
![methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B14933300.png)

![2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]](/img/structure/B14933314.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933321.png)
